REACTION_CXSMILES
|
S([O-])([O-])=O.[Na+].[Na+].[C:7](=O)(O)[O-].[Na+].[CH3:12][O:13][C:14](=[O:29])[C:15]1[CH:24]=[C:23]([S:25](Cl)(=[O:27])=[O:26])[CH:22]=[C:17]([C:18]([O:20][CH3:21])=[O:19])[CH:16]=1.IC>O.C(OCC)(=O)C.CN(C=O)C.C(O)C>[CH3:12][O:13][C:14](=[O:29])[C:15]1[CH:24]=[C:23]([S:25]([CH3:7])(=[O:27])=[O:26])[CH:22]=[C:17]([C:18]([O:20][CH3:21])=[O:19])[CH:16]=1 |f:0.1.2,3.4|
|
Name
|
|
Quantity
|
1.7 g
|
Type
|
reactant
|
Smiles
|
S(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
1.2 g
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
COC(C1=CC(C(=O)OC)=CC(=C1)S(=O)(=O)Cl)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
4.56 g
|
Type
|
reactant
|
Smiles
|
IC
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentrate
|
Type
|
CUSTOM
|
Details
|
dry the solid
|
Type
|
WASH
|
Details
|
wash with 10% aqueous potassium carbonate, 1 N lithium chloride and saturated aqueous sodium chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Dry (magnesium sulfate)
|
Type
|
CONCENTRATION
|
Details
|
concentrate
|
Name
|
|
Type
|
product
|
Smiles
|
COC(C1=CC(C(=O)OC)=CC(=C1)S(=O)(=O)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |